molecular formula C11H20N2O2 B1667798 Brivaracetam CAS No. 357336-20-0

Brivaracetam

Cat. No. B1667798
M. Wt: 212.29 g/mol
InChI Key: MSYKRHVOOPPJKU-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brivaracetam is a racetam derivative of levetiracetam used in the treatment of partial-onset seizures . It binds SV2A with 20 times higher affinity than levetiracetam . It is marketed under the brand name Briviact .


Synthesis Analysis

The synthesis of Brivaracetam involves direct de-esterification, enzymatic hydrolysis by porcine pancreatic lipase, and a cyano hydrolysis–cyclization cascade as key steps . An improved route to Brivaracetam is disclosed in the US patent US7629474-(B2), which minimizes one step and improves the yield using two different methods for reductive amination, followed by hydrogenation in one pot .


Molecular Structure Analysis

The molecular formula of Brivaracetam is C11H20N2O2 . Its molecular weight is 212.29 . The IUPAC name for Brivaracetam is (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide .


Chemical Reactions Analysis

Brivaracetam is found to be less stable under basic degradation conditions . The predicted alkaline degradation product was found to be 2- (4-methyl-2-oxo-1-pyrrolidinyl) butyric acid, a Brivaracetam acid impurity generated after alkaline hydrolysis of Brivaracetam .


Physical And Chemical Properties Analysis

Brivaracetam has a molecular weight of 212.29 . It is soluble at 10 mM in DMSO .

Safety And Hazards

Brivaracetam is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Brivaracetam is currently being assessed in an innovative, adaptive trial called the EXPAND trial (NCT04666610). It includes individuals with childhood absence epilepsy (CAE) and juvenile absence epilepsy (JAE), two conditions for which treatment options remain limited . The trial is expected to be completed in 2024 .

properties

IUPAC Name

(2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-3-5-8-6-10(14)13(7-8)9(4-2)11(12)15/h8-9H,3-7H2,1-2H3,(H2,12,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYKRHVOOPPJKU-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CC(=O)N(C1)[C@@H](CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905081
Record name (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism of brivaracetam's anti-epileptogenic activity is unknown.
Record name Brivaracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Brivaracetam

CAS RN

357336-20-0
Record name Brivaracetam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=357336-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brivaracetam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357336200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brivaracetam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-2-((4R)-2-Oxo-4-propylpyrrolidin-1-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((R)-2-oxo-4-propylpyrrolidin-1-yl)butanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRIVARACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U863JGG2IA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brivaracetam
Reactant of Route 2
Brivaracetam
Reactant of Route 3
Brivaracetam
Reactant of Route 4
Brivaracetam
Reactant of Route 5
Brivaracetam
Reactant of Route 6
Reactant of Route 6
Brivaracetam

Citations

For This Compound
5,320
Citations
P von Rosenstiel - Neurotherapeutics, 2007 - Elsevier
… Brivaracetam has been tested in a comprehensive safety pharmacology, toxicology, … shown that brivaracetam has a half-life of 8 h and nearly complete bioavailability. Brivaracetam is …
Number of citations: 124 www.sciencedirect.com
P Klein, A Diaz, T Gasalla… - … advances and applications, 2018 - Taylor & Francis
Brivaracetam (BRV; Briviact) is a new antiepileptic drug (AED) approved for adjunctive treatment of focal (partial-onset) seizures in adults. BRV is a selective, high-affinity ligand for …
Number of citations: 95 www.tandfonline.com
P Klein, I Tyrlikova, M Brazdil… - Expert opinion on …, 2016 - Taylor & Francis
… Brivaracetam (BRV) binds to SV2A with high selectivity and … to the preclinical development of brivaracetam’s and summarizes … but unpublished studies of brivaracetam for this review. …
Number of citations: 32 www.tandfonline.com
E Ben-Menachem, R Mameniškienė, PP Quarato… - Neurology, 2016 - AAN Enterprises
Objective: To assess the efficacy, safety, and tolerability of adjunctive brivaracetam (BRV), a selective, high-affinity ligand for SV2A, for treatment of partial-onset (focal) seizures (POS) in …
Number of citations: 104 n.neurology.org
JR Milovanović, SM Janković, A Pejčić… - Expert Opinion on …, 2017 - Taylor & Francis
… Expert opinion: Brivaracetam is an important step forward in the treatment of therapy-… likely that brivaracetam will be often prescribed. In future, efficacy and safety of brivaracetam should …
Number of citations: 20 www.tandfonline.com
F Brigo, S Lattanzi, R Nardone, E Trinka - CNS drugs, 2019 - Springer
… The number of drugs used prior to brivaracetam to treat status epilepticus ranged from 1 to 8… to brivaracetam administration ranged from 0.5 h to 105 days. The initial brivaracetam dose …
Number of citations: 45 link.springer.com
V Villanueva, FJ López‐González… - Acta neurologica …, 2019 - Wiley Online Library
Objectives Evaluate long‐term effectiveness and tolerability of brivaracetam in clinical practice in patients with focal epilepsy. Materials and Methods This was a multicenter …
Number of citations: 66 onlinelibrary.wiley.com
MA Rogawski - British journal of pharmacology, 2008 - Wiley Online Library
… analogue, brivaracetam, as … brivaracetam is efficacious and well tolerated in the treatment of partial onset seizures have validated the strategy of the discovery programme. Brivaracetam …
Number of citations: 83 bpspubs.onlinelibrary.wiley.com
S Lattanzi, C Cagnetti, N Foschi, L Provinciali… - Neurology, 2016 - AAN Enterprises
Objective: To evaluate the efficacy and safety of the new antiepileptic drug brivaracetam (BRV) as add-on treatment for drug-resistant partial epilepsy using meta-analytical techniques. …
Number of citations: 105 n.neurology.org
JA French, C Costantini, A Brodsky, P von Rosenstiel - Neurology, 2010 - AAN Enterprises
Objective: To explore efficacy and safety/tolerability of adjunctive brivaracetam (BRV), a novel, high-affinity synaptic vesicle protein 2A ligand, which also inhibits neuronal voltage-…
Number of citations: 155 n.neurology.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.